1-ブロモ-4-(3-ブロモプロピル)ベンゼン

概要

説明

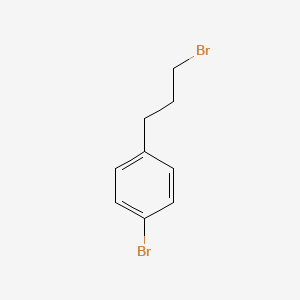

The compound 1-Bromo-4-(3-bromopropyl)benzene is a brominated aromatic molecule that is structurally characterized by a benzene ring substituted with a bromine atom and a 3-bromopropyl group at the para position. This compound is not directly discussed in the provided papers, but its structural relatives and synthesis methods can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of various ethynylferrocene compounds of 1,3,5-tribromobenzene . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a structurally related compound, has been achieved and characterized, suggesting that a similar approach could be applied to synthesize 1-Bromo-4-(3-bromopropyl)benzene .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br and C–Br···π, which could also be relevant to the structure of 1-Bromo-4-(3-bromopropyl)benzene .

Chemical Reactions Analysis

Brominated benzene compounds can undergo various chemical reactions, including Suzuki coupling reactions, as demonstrated with bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . The reactivity of the bromine substituents in these compounds suggests that 1-Bromo-4-(3-bromopropyl)benzene could also participate in similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine and other substituents. For instance, the electrochemical studies of ferrocenylethynyl derivatives of tribromobenzene show chemically reversible oxidations, which could hint at the electrochemical behavior of 1-Bromo-4-(3-bromopropyl)benzene . The metastable ion and collision-induced dissociation study of 3-phenyl-1-bromopropane provides insights into the behavior of brominated aromatic compounds under certain conditions, which may be extrapolated to understand the properties of 1-Bromo-4-(3-bromopropyl)benzene .

科学的研究の応用

化学合成

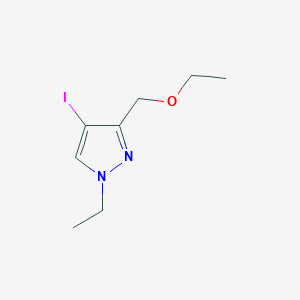

“1-ブロモ-4-(3-ブロモプロピル)ベンゼン”は、“3-ブロモプロピルベンゼン”または“1-ブロモ-3-フェニルプロパン”としても知られており、化学合成において頻繁に使用されます . その臭素基は、求核置換反応または脱離反応に関わる反応の良い候補となります。

相間移動触媒

この化合物は、相間移動触媒条件下でのエーテル化反応に使用されます . このような反応において、それはブロモプロピル基の供給源として作用し、他の分子に転移することができます。

分析化学

“1-ブロモ-4-(3-ブロモプロピル)ベンゼン”は、質量分析法などのさまざまな分析技術において、標準または内部参照として使用することができます . その独特の質量電荷比とフラグメントパターンは、他の化合物の同定および定量に役立ちます。

Safety and Hazards

1-Bromo-4-(3-bromopropyl)benzene is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

作用機序

Target of Action

The primary targets of 1-Bromo-4-(3-bromopropyl)benzene are the carbon atoms at the benzylic position . The benzylic position refers to the carbon atom next to the carbon of the benzene ring . This compound can interact with these carbon atoms, leading to various chemical reactions .

Mode of Action

1-Bromo-4-(3-bromopropyl)benzene can undergo several types of reactions. One of the main reactions is free radical bromination . In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the stability of the benzylic radical, which is resonance-stabilized .

Another important reaction is nucleophilic substitution, which can occur via either an SN1 or SN2 pathway . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the replacement of the bromine atom .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-4-(3-bromopropyl)benzene are largely dependent on the specific reactions it undergoes. For instance, in free radical bromination, the compound can generate brominated derivatives . These derivatives can participate in further reactions, affecting various biochemical pathways .

Pharmacokinetics

Information on the pharmacokinetics of 1-Bromo-4-(3-bromopropyl)benzene is currently limited. It’s known that the compound is a liquid at room temperature . Its physical properties, such as its boiling point and flash point, may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(3-bromopropyl)benzene’s action depend on the specific reactions it undergoes and the context in which these reactions occur. For example, the compound can generate brominated derivatives through free radical bromination . These derivatives can have various effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action of 1-Bromo-4-(3-bromopropyl)benzene can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature and the presence of catalysts . Additionally, the compound’s stability and reactivity can be influenced by factors such as pH and the presence of other chemical species .

生化学分析

Biochemical Properties

The biochemical properties of 1-Bromo-4-(3-bromopropyl)benzene are largely determined by its structure. The presence of bromine atoms makes it a good leaving group, enabling it to participate in nucleophilic substitution reactions

Molecular Mechanism

It is known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring

特性

IUPAC Name |

1-bromo-4-(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOADVRCIRXGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)

![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)